molecular formula C15H13ClN2O3 B5822475 2-chloro-N-(2,6-dimethylphenyl)-4-nitrobenzamide CAS No. 32212-39-8

2-chloro-N-(2,6-dimethylphenyl)-4-nitrobenzamide

Cat. No.: B5822475
CAS No.: 32212-39-8
M. Wt: 304.73 g/mol
InChI Key: QTIYHPKNUYRHTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(2,6-dimethylphenyl)-4-nitrobenzamide is an organic compound with a complex structure that includes a chloro group, a dimethylphenyl group, and a nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,6-dimethylphenyl)-4-nitrobenzamide typically involves the acylation of 2,6-dimethylaniline with chloroacetyl chloride, followed by nitration. The reaction conditions often include the use of organic solvents such as tetrahydrofuran or acetonitrile, and the presence of a base like anhydrous sodium acetate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

For industrial production, the process is scaled up with careful control of reaction parameters to ensure high yield and purity. The reaction mixture is usually stirred at room temperature, and the chloroacetyl chloride is added slowly to control the exothermic reaction. After the reaction is complete, the product is purified by crystallization .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,6-dimethylphenyl)-4-nitrobenzamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine group.

    Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of various substituted derivatives.

    Reduction: Formation of 2-chloro-N-(2,6-dimethylphenyl)-4-aminobenzamide.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

2-chloro-N-(2,6-dimethylphenyl)-4-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,6-dimethylphenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antibacterial or antifungal effects. The chloro group can participate in substitution reactions, modifying the compound’s activity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,6-dimethylphenyl)acetamide
  • 2-chloro-2’,6’-dimethylacetanilide
  • N-chloroacetyl-2,6-dimethylaniline

Uniqueness

2-chloro-N-(2,6-dimethylphenyl)-4-nitrobenzamide is unique due to the presence of both a chloro group and a nitro group, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-chloro-N-(2,6-dimethylphenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c1-9-4-3-5-10(2)14(9)17-15(19)12-7-6-11(18(20)21)8-13(12)16/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTIYHPKNUYRHTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501225488
Record name Benzamide, 2-chloro-N-(2,6-dimethylphenyl)-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501225488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32212-39-8
Record name Benzamide, 2-chloro-N-(2,6-dimethylphenyl)-4-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32212-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 2-chloro-N-(2,6-dimethylphenyl)-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501225488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.